5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound with the molecular formula C14H15N3O4 It is characterized by the presence of a methoxyaniline group attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-methoxyaniline with a suitable aldehyde or ketone to form a Schiff base, which is then cyclized to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst such as acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a quinone derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products are substituted aniline derivatives.
Scientific Research Applications
5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one
- 2-[(4-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
- 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyanilino)-4-thiazolone
Uniqueness
5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the presence of both methoxyaniline and diazinane trione groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-16-12(18)11(13(19)17(2)14(16)20)8-15-9-4-6-10(21-3)7-5-9/h4-8,15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLDGAUJNFIFCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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